Ibazoleamide

Description

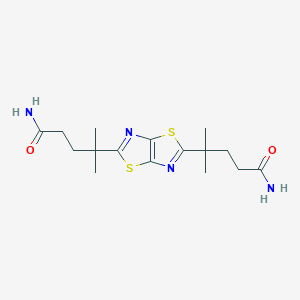

Structure

2D Structure

3D Structure

Properties

CAS No. |

33311-51-2 |

|---|---|

Molecular Formula |

C16H24N4O2S2 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

4-[5-(5-amino-2-methyl-5-oxopentan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C16H24N4O2S2/c1-15(2,7-5-9(17)21)13-19-11-12(23-13)20-14(24-11)16(3,4)8-6-10(18)22/h5-8H2,1-4H3,(H2,17,21)(H2,18,22) |

InChI Key |

WWPNBFCJDHRDJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(=O)N)C1=NC2=C(S1)N=C(S2)C(C)(C)CCC(=O)N |

Origin of Product |

United States |

Advanced Analytical Techniques for Characterization and Quantification of Ibazoleamide

Chromatographic Separation Techniques for Ibazoleamide Analysis

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust analytical technique utilized for separating and analyzing compounds that can be vaporized without decomposition. sigmaaldrich.comlibretexts.org For a compound like this compound, GC analysis would be contingent on its volatility and thermal stability. If this compound is not sufficiently volatile, a derivatization step would be necessary to convert it into a more volatile derivative before analysis. nih.gov

In the GC process, a sample containing the analyte is injected into the instrument, where it is heated and vaporized. phenomenex.com An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a column. libretexts.org The separation of components is achieved based on their differential partitioning between the stationary phase (a high-boiling point liquid coated on an inert solid support or the inner wall of the column) and the mobile phase (the carrier gas). sigmaaldrich.comlibretexts.org Compounds with lower boiling points and less affinity for the stationary phase travel through the column faster and are detected earlier. shimadzu.com The choice of the GC column, particularly its stationary phase, internal diameter, and length, is critical for achieving efficient separation. sigmaaldrich.com A detector measures the quantity of the components as they exit the column, producing a chromatogram that plots signal intensity versus retention time. shimadzu.com

Research Findings: The application of GC for the analysis of a compound like this compound would focus on purity assessment and quantification of any volatile impurities. The method's parameters, including inlet temperature, oven temperature program, and detector type (e.g., Flame Ionization Detector - FID, for quantification), would be optimized to ensure sharp peaks and good resolution from other components. Due to its high precision and reproducibility, GC is a reliable choice for routine quality control analyses of volatile organic compounds. drawellanalytical.com

Table 1: Hypothetical GC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) for purity analysis |

| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for the separation of non-volatile mixtures. scispace.com High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers improved resolution, sensitivity, and speed, making it suitable for quantitative analysis. wikipedia.orgfoliamedica.bg Both techniques work by applying a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel. sigmaaldrich.com A solvent or solvent mixture (the mobile phase) moves up the plate via capillary action, and components separate based on their differing affinities for the stationary and mobile phases. sigmaaldrich.com

HPTLC enhances the classical TLC method by using plates with smaller particle sizes and a more uniform layer, leading to better separation efficiency and more compact spots. wikipedia.org This allows for precise quantification of separated compounds using a densitometer. HPTLC is cost-effective and allows for the simultaneous analysis of multiple samples on a single plate, which is advantageous for high-throughput screening. foliamedica.bgcabr.ie

Research Findings: For this compound, HPTLC could be developed as a rapid and efficient method for identity confirmation and purity testing. A suitable mobile phase would be selected to achieve a clear separation of this compound from its potential impurities or related substances. The retention factor (Rf) value would serve as an identifying characteristic under specified conditions. The method's sensitivity would allow for the detection of trace impurities, with limits of detection (LOD) and quantification (LOQ) established through validation. mdpi.com

Table 2: Hypothetical HPTLC Method for this compound Identification

| Parameter | Condition |

|---|---|

| Plate | HPTLC plates silica gel 60 F254 |

| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v) |

| Application | 10 µL bandwise application using an automated applicator |

| Development | Ascending development in a twin-trough chamber to a distance of 8 cm |

| Detection | Densitometric scanning at 254 nm |

| Expected Rf | ~0.45 |

Hyphenated Techniques for Comprehensive this compound Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.govijprajournal.com This combination synergistically enhances the capabilities of each individual technique, providing both separation of components and their structural identification or characterization. wikipedia.org For a comprehensive analysis of this compound, techniques such as LC-MS/MS, GC-MS, and LC-NMR/MS are indispensable. ijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. eag.com It is widely used for quantifying compounds in complex matrices. nebiolab.com The LC system separates this compound from other components in the sample, after which the eluent is introduced into the mass spectrometer. wikipedia.org The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In the tandem MS setup, a specific precursor ion for this compound is selected, fragmented, and one or more specific product ions are monitored for quantification, a process known as Selected Reaction Monitoring (SRM). nih.gov This provides excellent specificity and reduces matrix interference. eag.com

Research Findings: An LC-MS/MS method for this compound would be the gold standard for its quantification in biological fluids or for trace-level impurity analysis. The method would be validated for linearity, accuracy, precision, and sensitivity, with very low limits of detection and quantification achievable. nih.govmdpi.com The choice of ionization source, such as electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI), would depend on the physicochemical properties of this compound. nebiolab.com

Table 3: Hypothetical LC-MS/MS Parameters for Quantification of this compound

| Parameter | Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition | Hypothetical: Precursor Ion (e.g., [M+H]⁺) → Product Ion |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS to identify different substances within a sample. wikipedia.org It is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds. wikipedia.org After separation via the GC column, the components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). libretexts.org This high-energy ionization causes reproducible fragmentation of the molecule. The resulting mass spectrum, a fingerprint of the molecule, can be compared against spectral libraries for positive identification. nih.gov

Research Findings: For this compound, GC-MS would be the method of choice for identifying volatile impurities or for confirming the identity of the main peak if the compound is sufficiently volatile or can be derivatized. nih.gov The mass spectrum of this compound would provide its molecular weight (from the molecular ion peak, if present) and a characteristic fragmentation pattern that can be used for structural elucidation and confirmation. eag.com

Table 4: Hypothetical GC-MS Parameters for this compound Identification

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph with capillary column (e.g., HP-5MS) |

| Oven Program | Optimized temperature ramp to ensure separation |

| MS System | Single Quadrupole or Ion Trap Mass Spectrometer |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 50-550 |

| Identification | Comparison of acquired mass spectrum with a reference or library spectrum |

LC-NMR/MS for Direct Structural and Biological Activity Characterization

The hyphenation of Liquid Chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (LC-NMR-MS) provides an exceptionally powerful platform for the unambiguous structural elucidation of compounds within complex mixtures. wiley.comnih.gov In this setup, the LC system performs the initial separation. The eluent flow is then split, with a portion directed to the MS for accurate mass determination and the majority to the NMR spectrometer for detailed structural analysis. wiley.com

MS provides the molecular weight and elemental formula, while NMR offers detailed information about the carbon-hydrogen framework and the connectivity of atoms. intertek.comrfi.ac.uk This combination is particularly valuable for identifying unknown impurities or metabolites, as it provides comprehensive data in a single run, minimizing the need for lengthy isolation procedures. nih.gov The non-destructive nature of NMR also allows for the recovery of the sample after analysis. wiley.com

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their size-to-charge ratio in an electric field. nih.gov The separation occurs within a narrow-bore fused-silica capillary filled with a background electrolyte. diva-portal.org CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. thermofisher.com

For pharmaceutical analysis, CE is particularly suited for the separation of charged molecules like this compound, if it possesses ionizable functional groups. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE) or micellar electrokinetic chromatography (MEKC), can be employed depending on the nature of the analyte. When hyphenated with mass spectrometry (CE-MS), it becomes a powerful tool for both separation and identification, combining the high resolving power of CE with the sensitive and selective detection of MS. ijpsjournal.comdiva-portal.org

Research Findings: A CE method for this compound would involve optimizing parameters such as the composition and pH of the background electrolyte, applied voltage, and capillary temperature to achieve the desired separation. For quantitative purposes, the method would be validated for its precision, accuracy, and linearity. The technique's high resolving power makes it an excellent alternative or complementary method to HPLC for purity and impurity profiling. mdpi.com

Mechanistic Investigations of Ibazoleamide S Biological Interactions

In Vitro Approaches for Studying Ibazoleamide's Target Engagement

To understand the molecular mechanisms underlying the potential therapeutic effects of this compound, a series of in vitro assays are employed. These assays are designed to identify and characterize the direct molecular targets of the compound.

Enzyme inhibition assays are fundamental in determining whether a compound can modulate the activity of specific enzymes, which are key regulators of numerous physiological and pathological processes. nih.gov The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. washington.edu

For this compound, a panel of protein kinases was selected for initial screening, as kinases are frequently implicated in diseases such as cancer and inflammation. nih.gov The assays were conducted using a continuous spectrophotometric method to measure enzyme activity in the presence of varying concentrations of this compound. nih.gov

Table 1: Kinase Inhibition Profile of this compound This table presents hypothetical data.

| Kinase Target | IC50 (nM) |

|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 25 |

| Glycogen Synthase Kinase 3β (GSK-3β) | 85 |

| Mitogen-Activated Protein Kinase 1 (MAPK1) | 150 |

| Phosphoinositide 3-Kinase α (PI3Kα) | > 10,000 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 78 |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

The results suggest that this compound is a potent inhibitor of several kinases, particularly CDK2 and VEGFR2, while showing minimal activity against PI3Kα.

Receptor binding assays are crucial for determining if a compound interacts with specific cellular receptors. numberanalytics.com Radioligand binding assays, a gold standard in this field, are used to measure the affinity of a compound for a receptor by assessing its ability to displace a known radiolabeled ligand. eurofinsdiscovery.com The binding affinity is typically expressed as the inhibition constant (Ki).

This compound was screened against a panel of G-protein coupled receptors (GPCRs) to evaluate its potential off-target effects or to identify a primary receptor-mediated mechanism of action. The assays were performed using membrane preparations from cells overexpressing the target receptors. eurofinsdiscovery.com

Table 2: Receptor Binding Affinity of this compound This table presents hypothetical data.

| Receptor Target | Ki (nM) |

|---|---|

| Adrenergic Receptor α2A | 1,200 |

| Dopamine Receptor D2 | > 10,000 |

| Serotonin Receptor 5-HT2A | 850 |

| Histamine H1 Receptor | > 10,000 |

| Muscarinic M1 Receptor | 2,500 |

Ki values represent the binding affinity of this compound to the receptor. Lower values indicate a stronger binding affinity.

The data indicates that this compound has a low affinity for the tested GPCRs, suggesting that its primary mechanism of action is likely not mediated through these receptors.

To investigate how this compound affects intracellular signaling cascades, cellular pathway modulation assays are utilized. These assays can measure changes in protein expression or post-translational modifications within a specific pathway. nih.gov A common technique is the use of reporter gene assays, where the activity of a transcription factor is linked to the expression of a reporter protein, such as luciferase. nih.gov

Given the potential anti-inflammatory activity of this compound, its effect on the NF-κB signaling pathway was investigated. Human embryonic kidney (HEK293) cells containing an NF-κB response element-luciferase reporter construct were stimulated with tumor necrosis factor-alpha (TNF-α) in the presence of this compound. nih.gov

Table 3: Effect of this compound on NF-κB Pathway Activation This table presents hypothetical data.

| Treatment | NF-κB Luciferase Activity (Relative Light Units) | Percent Inhibition |

|---|---|---|

| Vehicle Control | 100 ± 12 | - |

| TNF-α (10 ng/mL) | 15,600 ± 850 | 0% |

| TNF-α + this compound (1 µM) | 7,200 ± 430 | 53.8% |

| TNF-α + this compound (10 µM) | 2,100 ± 180 | 86.5% |

Data are represented as mean ± standard deviation.

These findings demonstrate that this compound can significantly inhibit TNF-α-induced NF-κB activation in a dose-dependent manner, suggesting a potential mechanism for its anti-inflammatory effects.

Receptor Binding Studies

Cellular Biology Studies to Elucidate Biological Effects

Based on the initial in vitro profiling, this compound was evaluated for several specific biological activities using appropriate cell-based models.

Antimicrobial Activity: The antimicrobial potential of this compound was assessed using broth microdilution assays to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 4: Antimicrobial Activity of this compound This table presents hypothetical data.

| Organism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | > 64 |

| Pseudomonas aeruginosa | ATCC 27853 | > 64 |

| Candida albicans | ATCC 90028 | 8 |

Lower MIC values indicate greater antimicrobial potency.

Antiviral Activity: The antiviral activity of this compound was evaluated using a cytopathic effect (CPE) inhibition assay. This assay measures the ability of a compound to protect host cells from virus-induced damage. The effective concentration 50 (EC50) represents the concentration of the compound that inhibits 50% of the viral CPE.

Table 5: Antiviral Activity of this compound This table presents hypothetical data.

| Virus | Cell Line | EC50 (µM) |

|---|---|---|

| Influenza A (H1N1) | MDCK | 2.5 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 15.2 |

| Human Coronavirus (OC43) | HCT-8 | 5.8 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | > 50 |

Lower EC50 values indicate greater antiviral potency.

Anticancer Activity: The anticancer potential of this compound was assessed using a cell proliferation assay (e.g., MTT assay) across a panel of human cancer cell lines. nih.gov The GI50 value, the concentration causing 50% growth inhibition, was determined after a 72-hour incubation period. reactionbiology.com

Table 6: Anticancer Activity of this compound This table presents hypothetical data.

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| MCF-7 | Breast | 0.8 |

| A549 | Lung | 1.2 |

| HCT-116 | Colon | 0.5 |

| PC-3 | Prostate | 2.1 |

| U-87 MG | Glioblastoma | 1.8 |

Lower GI50 values indicate greater antiproliferative activity.

Anti-inflammatory Activity: To further explore its anti-inflammatory properties, this compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). Cytokine levels were measured by ELISA. eurofins.com

Table 7: Anti-inflammatory Activity of this compound This table presents hypothetical data.

| Cytokine | IC50 (µM) |

|---|---|

| Tumor Necrosis Factor-α (TNF-α) | 0.9 |

| Interleukin-6 (IL-6) | 1.5 |

| Interleukin-1β (IL-1β) | 1.2 |

IC50 values represent the concentration of this compound required to inhibit 50% of the cytokine production.

The selection of appropriate cell lines is critical for the relevance and reproducibility of cell-based assays. mlsu.ac.in Factors considered include the origin of the cells (species and tissue), whether they are finite or continuous, and their expression of the target of interest. mlsu.ac.innih.gov Standardized cell culture conditions are paramount to ensure experimental consistency. thermofisher.com This includes using the recommended growth medium, serum supplementation, temperature, and CO2 levels, as well as adhering to a consistent subculture schedule to maintain cells in the logarithmic growth phase. thermofisher.com

Table 8: Cell Lines and Culture Conditions for this compound Studies This table presents hypothetical data.

| Cell Line | Description | Growth Medium | Supplements | Culture Conditions |

|---|---|---|---|---|

| MCF-7 culturecollections.org.uk | Human breast adenocarcinoma | EMEM | 10% FBS, 1% NEAA, 2mM L-glutamine | 37°C, 5% CO2 |

| A549 | Human lung carcinoma | F-12K Medium | 10% FBS | 37°C, 5% CO2 |

| Vero | African green monkey kidney epithelial | DMEM | 10% FBS | 37°C, 5% CO2 |

| PBMCs | Human peripheral blood mononuclear cells | RPMI-1640 | 10% FBS, 1% Pen-Strep | 37°C, 5% CO2 |

FBS: Fetal Bovine Serum; NEAA: Non-Essential Amino Acids; Pen-Strep: Penicillin-Streptomycin.

Gene Expression and Protein Expression Analysis

The biological activity of a compound is often mediated through its influence on gene and protein expression. Analyzing these changes provides crucial insights into the compound's mechanism of action, identifying the pathways and cellular processes it modulates.

Gene Expression Analysis: Gene expression analysis, commonly performed using techniques like RNA-sequencing, offers a comprehensive view of the transcriptional changes induced by this compound. geneviatechnologies.com This method quantifies the messenger RNA (mRNA) levels in a cell or tissue, providing a snapshot of the genes that are actively being transcribed. wikipedia.org By comparing the gene expression profiles of cells treated with this compound to untreated control cells, researchers can identify which genes are upregulated or downregulated. This differential expression analysis can point towards the biological pathways affected by the compound. github.io For instance, an upregulation of genes involved in apoptosis and a downregulation of genes related to cell cycle progression would suggest that this compound may have anti-proliferative effects.

Protein Expression Analysis: While gene expression data is informative, it does not always directly correlate with protein levels due to post-transcriptional, translational, and post-translational regulation. Therefore, directly measuring protein expression is a critical step. thermofisher.com Techniques such as mass spectrometry-based proteomics allow for the large-scale quantification of proteins in a sample, providing a more direct assessment of the cellular changes following this compound treatment. nih.govbioconductor.org This approach can confirm whether the changes observed at the mRNA level translate to corresponding changes in protein abundance. Furthermore, it can identify post-translational modifications, such as phosphorylation or ubiquitination, that may be altered by this compound, offering deeper mechanistic understanding.

The table below illustrates hypothetical data from a combined gene and protein expression analysis of cancer cells treated with this compound.

Table 1: Hypothetical Gene and Protein Expression Changes Induced by this compound

| Gene/Protein | Gene Expression (Fold Change) | Protein Expression (Fold Change) | Associated Pathway |

|---|---|---|---|

| Cyclin D1 | -2.5 | -2.1 | Cell Cycle Regulation |

| CDK4 | -2.1 | -1.9 | Cell Cycle Regulation |

| p21 | +3.0 | +2.8 | Cell Cycle Arrest |

| Caspase-3 | +4.2 | +3.9 | Apoptosis |

| Bcl-2 | -3.5 | -3.2 | Apoptosis |

Advanced Imaging Techniques for Intracellular Localization and Activity

To understand how this compound functions, it is essential to determine its location within the cell and to visualize its effects on cellular structures and processes in real-time. Advanced imaging techniques provide the necessary spatiotemporal resolution to achieve this. nih.gov

Techniques such as confocal microscopy, super-resolution microscopy (e.g., STED, SMLM), and live-cell imaging are invaluable tools. numberanalytics.com By labeling this compound with a fluorescent tag, its uptake, distribution, and accumulation in specific organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) can be tracked. This information is critical for identifying the compound's potential intracellular targets.

Furthermore, these imaging methods can be used to observe the functional consequences of this compound treatment. For example, fluorescent reporters for specific cellular events, such as calcium signaling, mitochondrial membrane potential, or cytoskeletal dynamics, can be used in conjunction with this compound treatment. This allows for the direct visualization of the compound's impact on cellular physiology. Advanced techniques like intravoxel incoherent motion (IVIM) can even provide data on water molecule diffusion in tissues, which can be indicative of changes in cellularity. frontiersin.org

Phenotypic Screening and High-Throughput Screening Methodologies

Phenotypic screening is an approach used in drug discovery to identify substances that induce a desired change in the phenotype of a cell or organism, without prior knowledge of the drug's target. nih.govfrontiersin.org This method is particularly useful for identifying first-in-class compounds with novel mechanisms of action. drughunter.com In the context of this compound, a phenotypic screen might involve testing a large library of compounds for their ability to, for example, inhibit cancer cell proliferation, reduce inflammation in an immune cell assay, or prevent biofilm formation in bacteria.

High-throughput screening (HTS) leverages automation and miniaturization to conduct these phenotypic assays on a massive scale, testing thousands or even millions of compounds rapidly. bmglabtech.comnuvisan.com HTS assays are designed to be robust, reproducible, and provide a clear, measurable readout. nih.gov For instance, an HTS campaign for anti-cancer compounds might use cell viability assays, where a decrease in a fluorescent or luminescent signal indicates cell death.

The data generated from HTS is typically analyzed to identify "hits"—compounds that produce the desired phenotypic effect above a certain threshold. These hits, which would include this compound in this context, are then subjected to further validation and dose-response studies to confirm their activity and potency.

The table below provides a hypothetical example of data from a high-throughput screen for compounds that inhibit the growth of a specific cancer cell line.

Table 2: Hypothetical High-Throughput Screening Results for Cancer Cell Growth Inhibition

| Compound ID | Concentration Tested (µM) | % Inhibition of Cell Growth | Hit (Yes/No) |

|---|---|---|---|

| Compound A | 10 | 12.5 | No |

| This compound | 10 | 95.2 | Yes |

| Compound C | 10 | 5.3 | No |

| Compound D | 10 | 88.9 | Yes |

Structure Activity Relationship Sar Studies on Ibazoleamide and Analogues

Design and Synthesis of Ibazoleamide Analogues for SAR Exploration

The exploration of this compound's SAR begins with the rational design and chemical synthesis of various analogues. This process typically starts with a "hit" compound identified through screening, such as an imidazo[4,5-b]pyridine-based inhibitor of a target like the PAK4 protein. mdpi.com The core scaffold of this initial compound is then systematically modified to probe the effects of different chemical groups on its activity.

The design strategy for analogues often involves:

Substitution on the core structure: Different functional groups are introduced at various positions on the imidazo[4,5-b]pyridine ring system to assess their impact. nih.gov

Modification of linkers: If the molecule has distinct rings or domains, the linker connecting them can be altered, for instance, by introducing an amino linkage to improve properties like bioavailability. nih.gov

Introduction of polar or ionizable groups: To enhance physicochemical properties such as aqueous solubility, hydrophilic groups are often incorporated into the structure. nih.gov

The synthesis of these analogues employs established organic chemistry reactions. For example, new derivatives can be created by coupling different aromatic and heteroaromatic components to the core structure. researchgate.net In some cases, multi-component "one-pot" reactions are used to efficiently generate a library of diverse derivatives. researchgate.net The synthesized compounds are then purified and their structures confirmed using spectroscopic techniques before undergoing biological evaluation. researchgate.net

Identification of Pharmacophoric Features of this compound

A pharmacophore is defined as the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. mdpi.com Identifying the pharmacophore of this compound is key to understanding its mechanism of action and designing new, structurally diverse compounds with similar activity. mdpi.com

Pharmacophore models are typically composed of several key functional features:

Hydrogen Bond Acceptors (HBA) & Donors (HBD): These represent sites on the molecule that can form hydrogen bonds with the biological target.

Hydrophobic (H) features: These are nonpolar regions of the molecule that can engage in hydrophobic interactions.

Aromatic (AR) rings: These planar, cyclic systems can participate in π-π stacking or other interactions.

Positive (PI) & Negative (NI) Ionizable centers: These represent groups that can be charged at physiological pH, allowing for ionic interactions. mdpi.comnih.gov

For an inhibitor like this compound, which targets a protein kinase, the pharmacophore model would map the key interaction points within the kinase's binding pocket. researchgate.net For instance, nitrogen atoms within the imidazo[4,5-b]pyridine core could act as crucial hydrogen bond acceptors, interacting with residues in the hinge region of the kinase. mdpi.com The model would also include hydrophobic features corresponding to other parts of the molecule that fit into nonpolar pockets of the target protein. researchgate.net By comparing the structures of multiple active analogues, a common pharmacophore hypothesis can be developed and refined. unina.it

Impact of Substituent Effects on Biological Activity

The type and position of chemical substituents on the this compound scaffold profoundly influence its biological activity. nih.govwisdomlib.org These effects can be broadly categorized based on the substituent's electronic, steric, and lipophilic properties.

The electronic nature of a substituent, whether it is electron-withdrawing (EWG) or electron-donating (EDG), can significantly alter the charge distribution across the molecule and thereby affect its interaction with the biological target. mdpi.com

In studies on related imidazo[4,5-b]pyridine-based inhibitors, it was found that:

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogen atoms, had a variable effect. The biological activity was sensitive to both the size and electronegativity of the halogen. For example, as the size of the halogen atom decreased and electronegativity increased, the inhibitory activity (IC₅₀) was modulated. mdpi.com

Electron-Donating Groups (EDGs): In the same study, the introduction of EDGs resulted in inactive compounds. mdpi.com

These findings suggest that a specific electronic profile is required for optimal binding, likely involving electrostatic or charge-transfer interactions with key residues in the target protein's binding site. mdpi.com

| Substituent Type | General Effect on Imidazo[4,5-b]pyridine Scaffold | Example Groups | Observed Impact on Activity mdpi.com |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Decreases electron density on the aromatic ring. | Halogens (F, Cl, Br), Nitro (-NO₂) | Activity modulated by size and electronegativity; can be active. |

| Electron-Donating Group (EDG) | Increases electron density on the aromatic ring. | Methyl (-CH₃), Methoxy (-OCH₃) | Resulted in inactive compounds. |

Steric effects relate to the size and shape of the substituents. nih.gov Bulky substituents can physically block the molecule from fitting correctly into its binding site, an effect known as steric hindrance. nih.gov Furthermore, substituents influence the molecule's conformational preference—the three-dimensional shape it prefers to adopt. mdpi.com Since biological targets have specific 3D binding pockets, the ligand must adopt a complementary conformation to bind effectively. rsc.org

For this compound analogues, steric factors are critical:

Substituent Size: Studies on related inhibitors have shown that the size of the substituent (e.g., a halogen atom) can impact biological activity, suggesting a finely tuned binding pocket with limited space. mdpi.com

Conformational Rigidity: The planarity and rigidity of aromatic systems can reinforce the hydrophobic character of a molecule and may be necessary to reduce conformational flexibility, pre-organizing the molecule for binding. researchgate.net Introducing substituents can alter rotational barriers around bonds, affecting the molecule's ability to achieve the bioactive conformation. mdpi.com

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), describes a compound's affinity for a lipid (nonpolar) environment versus an aqueous (polar) one. unl.edu This property is crucial as it influences a molecule's ability to cross biological membranes, such as the cell membrane, to reach its intracellular target. mdpi.com

The relationship between lipophilicity and activity is often complex:

Membrane Permeation: A certain level of lipophilicity is required for a drug to pass through lipid bilayers. mdpi.com

Aqueous Solubility: If a compound is excessively lipophilic (high logP), it may have poor solubility in aqueous environments like blood plasma, leading to issues with absorption and distribution. unl.edumdpi.com It may also bind non-specifically to plasma proteins. unl.edu

Optimal Range: Often, compounds with moderate lipophilicity show the best balance of properties for optimal biological activity. unl.edu

The SAR of this compound would involve tuning its lipophilicity by adding or modifying substituents. For example, adding alkyl chains increases lipophilicity, while adding hydroxyl or carboxyl groups decreases it. mdpi.com The goal is to find an optimal logP value that maximizes target engagement while maintaining favorable pharmacokinetic properties. nih.gov

| Substituent Type | Effect on Lipophilicity (logP) | Potential Impact on Activity |

|---|---|---|

| Alkyl Chains (-CH₃, -C₂H₅) | Increase | May improve membrane crossing but can decrease aqueous solubility if too large. mdpi.com |

| Hydroxyl (-OH), Carboxyl (-COOH) | Decrease | Improves aqueous solubility but may hinder membrane permeation if too polar. nih.gov |

| Halogens (F, Cl, Br) | Increase | Contributes to lipophilicity while also having electronic effects. mdpi.com |

Steric Hindrance and Conformational Preferences

Stereochemical Considerations in this compound SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in SAR because biological targets like enzymes and receptors are chiral. nih.gov Molecules that are non-superimposable mirror images of each other are called enantiomers, and they can have dramatically different biological activities because one may fit into the chiral binding site much better than the other. nih.gov

For this compound and its analogues, stereochemical considerations are paramount:

Chiral Centers: If any analogue contains a chiral center (a carbon atom bonded to four different groups), it can exist as a pair of enantiomers. It is essential to synthesize and test each enantiomer separately, as often only one (the eutomer) is responsible for the desired activity, while the other (the distomer) may be inactive or cause unwanted side effects.

Geometric Isomers: If the molecule contains double bonds, it can exist as geometric (cis/trans) isomers. These isomers have different shapes and will interact differently with the binding site. For example, the synthesis of analogues with cis- and trans- double bonds in a linker region allows for the exploration of how that specific geometry affects activity. nih.gov

The enforcement of a specific backbone chirality or the investigation of different isomers (e.g., syn-/anti-isomers) is a key strategy in refining the SAR and designing analogues with improved target specificity and potency. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org This process is fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency. longdom.orgnih.gov A typical QSAR workflow involves compiling a dataset of molecules with known activities, calculating molecular descriptors, selecting relevant features, building a predictive model, and rigorously validating its performance. numberanalytics.com

Descriptor Selection and Calculation

The initial and one of the most critical steps in QSAR modeling is the selection and calculation of molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. The underlying principle is that the structural and physicochemical properties of a molecule determine its biological activity. researchgate.net For a hypothetical QSAR study on this compound and its analogues, a diverse set of descriptors would be calculated to capture a wide range of molecular features.

These descriptors are generally categorized as follows:

1D Descriptors: These include basic properties like molecular weight, atom count, and logP (lipophilicity). numberanalytics.com

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include molecular connectivity indices and topological polar surface area (TPSA). researchgate.net

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include information about its shape, volume, and surface area. atlantis-press.com

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. walisongo.ac.idfrontiersin.org

In a study on N-alkyl imidazole (B134444) analogues, for instance, thermodynamic, electronic, and spatial descriptors were used. The study revealed that electronic properties like the dipole moment had a positive correlation with antibacterial activity, while spatial descriptors such as the principal moment of inertia had a negative correlation. researchgate.net Similarly, for amide derivatives acting as xanthine (B1682287) oxidase inhibitors, quantum-chemical descriptors like the surface area of hydrogen donors were found to be significant. frontiersin.org

Feature selection techniques are then employed to choose the most relevant descriptors from the large pool of calculated ones. This is crucial to avoid overfitting and to build a robust and interpretable model. frontiersin.org Methods like Genetic Algorithms (GA), stepwise multiple linear regression, and Principal Component Analysis (PCA) are commonly used for this purpose. walisongo.ac.id

Table 1: Examples of Molecular Descriptors Potentially Used in this compound QSAR Studies

| Descriptor Class | Example Descriptors | Description |

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. walisongo.ac.id | |

| Topological (2D) | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. |

| Kier & Hall Connectivity Indices | Numerical values that describe the branching and complexity of the molecular skeleton. | |

| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule. uran.ua |

| Molecular Volume | The volume occupied by the molecule. uran.ua | |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. walisongo.ac.id |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | |

| Dipole Moment | A measure of the net molecular polarity. researchgate.net |

This table is illustrative and represents descriptors commonly used in QSAR studies of heterocyclic compounds.

Model Development and Validation (e.g., SVM, ANN, MLR)

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Various linear and non-linear statistical methods can be employed for this purpose. numberanalytics.combiointerfaceresearch.com

Multiple Linear Regression (MLR): MLR is one of the simplest and most interpretable QSAR methods. It establishes a linear relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors). numberanalytics.comwalisongo.ac.id For example, a QSAR study on benzimidazole (B57391) analogues used MLR to develop a model correlating inhibition activity with descriptors like Eccentric Connectivity Index and Fragment Complexity. researchgate.net

Support Vector Machine (SVM): SVM is a powerful machine learning algorithm used for both classification (distinguishing active from inactive compounds) and regression (predicting a continuous activity value). numberanalytics.com SVM is particularly effective in handling non-linear relationships and high-dimensional data. researchgate.netroutledge.com It works by finding an optimal hyperplane that best separates or fits the data points in a high-dimensional space. The use of different kernel functions allows SVM to model complex, non-linear structure-activity relationships. researchgate.net

Artificial Neural Network (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. openbioinformaticsjournal.com They are capable of modeling highly complex and non-linear data. openbioinformaticsjournal.commdpi.com An ANN consists of interconnected layers of "neurons" that process information. mdpi.com These models have been successfully applied in various QSAR studies, often yielding high predictive accuracy. openbioinformaticsjournal.com

Model validation is a critical step to ensure that the developed QSAR model is robust, stable, and has good predictive power. biointerfaceresearch.comresearchgate.net Validation is typically performed through:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or LOO) are used to assess the model's stability and robustness using the training set data. researchgate.netchem-soc.si

External Validation: The model's predictive power is evaluated on an external test set of compounds that were not used during the model development process. biointerfaceresearch.comresearchgate.net

Y-Randomization: This test is performed to ensure that the model is not a result of a chance correlation. The biological activity data is randomly shuffled, and a new model is built. A valid model should have significantly lower performance on the randomized data. jdvu.ac.in

Predictive Capability Assessment of QSAR Models

The predictive capability of a QSAR model is the ultimate measure of its utility. A reliable model should be able to accurately predict the biological activity of new, untested compounds. walisongo.ac.id Several statistical metrics are used to assess this capability, both for internal and external validation. numberanalytics.com

Table 2: Key Statistical Metrics for Assessing QSAR Model Performance

| Metric | Description | Acceptable Value (General Guideline) |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. numberanalytics.com | > 0.6 for the training set researchgate.net |

| Q² or R²cv (Cross-validated R²) | A measure of the model's internal predictive ability, typically calculated using leave-one-out (LOO) cross-validation. chem-soc.si | > 0.5 researchgate.net |

| R²pred (Predictive R² for external test set) | Measures the predictive power of the model on an external test set. mdpi.com | > 0.6 researchgate.net |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors (residuals). numberanalytics.com | As low as possible |

| MAE (Mean Absolute Error) | The average of the absolute differences between the predicted and actual values. biointerfaceresearch.comnumberanalytics.com | As low as possible |

| CCC (Concordance Correlation Coefficient) | Measures the agreement between two variables (e.g., experimental and predicted activities). biointerfaceresearch.comnumberanalytics.com | > 0.85 biointerfaceresearch.com |

High values for R², Q², and R²pred, along with low values for RMSE and MAE, generally indicate a robust and predictive QSAR model. biointerfaceresearch.comnumberanalytics.com The criteria proposed by Golbraikh and Tropsha are often cited as a benchmark for the external predictability of a QSAR model. researchgate.net These criteria emphasize that a high R² value for the training set is not sufficient to guarantee a model's predictive power. researchgate.net

The Applicability Domain (AD) of a model must also be defined. The AD specifies the chemical space of compounds for which the model can make reliable predictions. biointerfaceresearch.com This ensures that the model is not used to make predictions for compounds that are structurally very different from those in the training set. biointerfaceresearch.com

Preclinical Pharmacological Research on Ibazoleamide

In Vitro Efficacy Assessment in Disease Models

In vitro studies are crucial first steps in preclinical research to determine a compound's potential therapeutic effects in a controlled laboratory setting, outside of a living organism.

Antimicrobial Efficacy Studies

Studies in this area would typically involve assessing Ibazoleamide's ability to inhibit or kill various microorganisms. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Hypothetical In Vitro Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | Strain | This compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Candida albicans | ATCC 90028 | Data not available |

Antiviral Efficacy Studies

Antiviral efficacy is often determined by a compound's ability to inhibit viral replication in cell cultures. The half-maximal effective concentration (EC50) is a common measure, indicating the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Hypothetical In Vitro Antiviral Activity of this compound (EC50 in µM)

| Virus | Cell Line | This compound EC50 (µM) |

|---|---|---|

| Influenza A virus (H1N1) | MDCK | Data not available |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Data not available |

| Human Immunodeficiency Virus (HIV-1) | MT-4 | Data not available |

Anticancer Efficacy Studies

The anticancer potential of a compound is evaluated by its ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the amount of a substance needed to inhibit a biological process or component by 50%.

Table 3: Hypothetical In Vitro Anticancer Activity of this compound (IC50 in µM)

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | Data not available |

| A549 | Lung | Data not available |

| HCT116 | Colon | Data not available |

Anti-inflammatory Efficacy Studies

Anti-inflammatory activity can be assessed through various in vitro assays, such as the inhibition of pro-inflammatory enzymes or cytokines in stimulated immune cells.

Table 4: Hypothetical In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Type | Endpoint | This compound Activity |

|---|---|---|---|

| COX-2 Inhibition | Macrophages | IC50 (µM) | Data not available |

| TNF-α Inhibition | Monocytes | IC50 (µM) | Data not available |

In Vivo Preclinical Efficacy Studies in Animal Models

Following promising in vitro results, in vivo studies in animal models are conducted to understand a compound's efficacy within a living system.

Model Selection and Justification (e.g., established disease models)

The choice of an animal model is critical and is based on its ability to mimic the human disease state. The justification for selecting a particular model involves considering its physiological and pathological relevance to the human condition being studied. For instance, in oncology research, immunodeficient mice are often used for xenograft models where human tumors are grown, allowing for the direct assessment of a compound's effect on human cancer cells in vivo. For infectious diseases, specific animal models susceptible to the pathogen of interest would be chosen. The selection of an appropriate animal model is a critical step to establish whether an investigational drug is reasonably likely to produce a clinical benefit in humans. fda.gov

Experimental Design and Statistical Considerations (e.g., randomization, sample size)

Information not available.

Efficacy Endpoints and Outcome Measures

Information not available.

Mechanism of Action Elucidation in In Vivo Context

Information not available.

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Information not available.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Information not available.

Bioavailability and Metabolic Fate of this compound in Animal Models

Information not available.

Pharmacodynamic Biomarker Identification and Measurement

Information not available.

Computational Studies and Cheminformatics Approaches for Ibazoleamide Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ebsco.com This method is crucial in rational drug design for predicting the binding mode and affinity of a small molecule, such as Ibazoleamide, to its macromolecular target.

Identification of Potential Protein Targets for this compound

The initial step in understanding the pharmacological potential of this compound involves identifying its likely protein targets. Computational approaches, such as reverse docking, are often employed for this purpose. This process involves docking this compound against a large library of known protein structures to identify those with the highest binding affinity. For instance, studies on similar heterocyclic compounds, such as isoxazole-carboxamide derivatives, have utilized molecular docking to identify potential interactions with enzymes like cyclooxygenases (COX-1 and COX-2) and microbial enzymes such as P. aeruginosa elastase B and K. pneumonia KPC-2 carbapenemase. nih.gov Similarly, research on benzenesulfonamide-1,3,4-thiadiazole hybrids has pointed towards Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a plausible target for anticancer agents. rsc.org While specific targets for this compound are under investigation, these examples highlight the methodologies used to pinpoint potential protein partners.

Binding Affinity Prediction and Interaction Hotspots

Once potential targets are identified, molecular docking provides quantitative predictions of binding affinity, often expressed as a binding energy score. rsc.org These scores help in ranking potential targets and understanding the strength of the interaction. Furthermore, a detailed analysis of the docked pose reveals "interaction hotspots" – key amino acid residues in the target's binding site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) with this compound. For example, in studies of VEGFR-2 inhibitors, crucial binding patterns were observed with residues such as Glu917, Cys919, Glu885, and Asp1046. rsc.org Understanding these hotspots is vital for the future optimization of this compound's structure to enhance its binding potency and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, capturing the behavior of the this compound-target complex over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a more realistic, solvated environment. ebsco.comnih.gov

Dynamic Behavior of this compound-Target Complexes

MD simulations can track the movement of this compound within the binding pocket and the conformational changes in the protein upon binding. nih.gov This dynamic analysis helps to assess the stability of the interactions predicted by molecular docking. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, are monitored to ensure the complex remains stable throughout the simulation. Studies on similar compounds have shown that MD simulations are crucial for understanding the dynamicity of the protein-ligand complex. nih.gov

Conformational Changes and Free Energy Landscapes

MD simulations can also elucidate the conformational changes that a protein undergoes to accommodate this compound. ebsco.com By analyzing the trajectory, researchers can identify subtle yet significant movements in the protein structure. Furthermore, advanced techniques can be used to construct a free energy landscape of the binding process. This landscape provides a more accurate estimation of the binding free energy (e.g., using methods like MM-PBSA) and can reveal the most stable conformational states of the complex. rsc.org For instance, simulations of benzenesulfonamide-1,3,4-thiadiazole hybrids with VEGFR-2 revealed stable hydrogen bond formation throughout the simulation, confirming the stability of the binding. rsc.org

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

For a more detailed and accurate understanding of the electronic properties and reactivity of this compound, quantum mechanical (QM) calculations are employed. unipd.it QM methods, such as Density Functional Theory (DFT), provide insights into the electron distribution, molecular orbitals, and reaction energetics. peerj.com

When studying this compound within its biological target, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often utilized. mpg.de In this method, the chemically active region, typically this compound and the key amino acid residues in the binding site, is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics (MM) force field. mpg.de This approach allows for the accurate modeling of electronic rearrangements during events like covalent bond formation or charge transfer, which are not captured by classical MM simulations. The choice of QM method is critical, with benchmarks often performed to select the most accurate functional and basis set for the system under study. peerj.com The application of QM/MM is essential for investigating enzymatic reaction mechanisms or for refining the understanding of non-covalent interactions with high precision.

Electronic Structure Properties and Reactivity Predictions

The analysis of a molecule's electronic structure is fundamental to predicting its reactivity and interaction with biological targets. nih.gov Computational methods, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic properties of molecules like this compound. nih.gov These studies calculate key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's stability and reactivity; a smaller gap often suggests higher reactivity. researchgate.net

By mapping the electron density and electrostatic potential, researchers can identify regions of a molecule that are electron-rich or electron-poor, predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net This information is crucial for understanding potential metabolic pathways and the non-covalent interactions—such as hydrogen bonds and van der Waals forces—that govern the binding of this compound to its target, the mycolic acid transporter MmpL3. nih.govaps.org Theoretical calculations of properties like ionization potential and electron affinity further refine the understanding of the molecule's behavior in a biological environment. nih.gov These computational insights into the structure-property relationships allow for the rational design of new analogues with tailored electronic features to enhance potency and selectivity. nih.gov

Reaction Mechanism Elucidation at the Atomic Level

Understanding the precise step-by-step sequence of a chemical reaction at the molecular level is key to optimizing synthesis and explaining a compound's mode of action. mt.comwikipedia.org Computational chemistry provides powerful tools to elucidate these reaction mechanisms, modeling the transformation from reactants to products through various intermediate and transition states. arxiv.org For this compound and its analogues, these methods can be applied to model its binding mechanism to the MmpL3 transporter. nih.gov

By simulating the molecular interactions, researchers can identify the key amino acid residues in the binding pocket that interact with the compound and the nature of these interactions. vietnamjournal.ru These simulations can reveal the energetic feasibility of different binding poses and the conformational changes that occur in both the ligand and the protein target upon binding. nih.gov Such detailed mechanistic understanding is fundamental for explaining the compound's inhibitory action and provides a rational basis for designing modifications to improve binding affinity and specificity. mit.edu

In Silico Screening and Virtual Library Design

In silico (computer-based) screening and the design of virtual libraries are efficient strategies to explore vast chemical spaces for novel drug candidates without the immediate need for extensive synthesis and biological testing. nih.govsynplechem.com These techniques are particularly valuable in the early stages of drug discovery for identifying promising hits and in lead optimization to refine their properties. medium.com

For this compound research, in silico approaches enable the rapid evaluation of thousands or even millions of virtual compounds based on their predicted affinity for the MmpL3 target and their drug-like properties. nih.govnih.gov This process begins with a validated model of the target protein, which is then used to dock and score compounds from a virtual library. nih.gov

Scaffold Hopping and Lead Optimization

Lead optimization is an iterative process aimed at enhancing the properties of a promising hit compound to convert it into a viable drug candidate. medium.comnumberanalytics.com This involves modifying the lead's structure to improve potency, selectivity, and pharmacokinetic characteristics. numberanalytics.comdeeptope.com A key strategy within lead optimization is "scaffold hopping," where the core structure (scaffold) of a molecule is replaced with a chemically distinct one while retaining the original's biological activity and three-dimensional orientation of key functional groups. nih.govnih.gov

In the development of this compound, which emerged from a benzothiazole (B30560) adamantyl amide hit, lead optimization was critical. nih.gov Researchers applied an iterative cycle of designing, synthesizing, and screening hundreds of analogues to improve both antibacterial potency and pharmacological properties. nih.gov A significant breakthrough involved scaffold hopping, where the original adamantyl group was replaced with various cyclohexyl derivatives and bicyclic moieties. nih.gov This modification led to advanced lead compounds with significantly improved potency against various mycobacterial species. nih.gov

Identification of Novel this compound Analogues with Improved Properties

The process of lead optimization and scaffold hopping led directly to the identification of new this compound analogues with superior antimycobacterial activity. nih.gov The initial benzothiazole adamantyl amide hit was potent against M. tuberculosis, but subsequent structural modifications yielded compounds with a broader and more potent spectrum of activity. nih.gov

The replacement of the adamantyl group resulted in advanced leads that demonstrated excellent potency against Mycobacterium abscessus and other rapid-growing nontuberculous mycobacteria (NTM), as well as against the M. avium complex (MAC) and M. tuberculosis (Mtb). nih.gov These efforts successfully transformed a screening hit into a promising new class of antimycobacterial agents. nih.gov

| Mycobacterial Species | MIC Range for Optimized Analogues (μg/mL) |

|---|---|

| M. abscessus (Mabs) & other rapid-growing NTM | 0.03 to 0.12 |

| M. avium complex (MAC) | 1-2 |

| M. tuberculosis (Mtb) | 0.12-0.5 |

Table 1. Minimum Inhibitory Concentration (MIC) values of advanced this compound analogues against various mycobacterial species, demonstrating improved potency resulting from lead optimization. nih.gov

Cheminformatics for Data Analysis and Predictive Modeling

Cheminformatics applies computational methods to analyze and interpret vast amounts of chemical and biological data, playing a pivotal role in modern drug discovery. neovarsity.org This discipline combines elements of chemistry, computer science, and data analysis to explore chemical space, predict molecular properties, and build models that guide research decisions. nih.govnuvisan.com For this compound, cheminformatics workflows are essential for managing the data generated from screening, synthesis, and computational studies, and for extracting meaningful insights to accelerate the development of new therapeutics. nuvisan.com

Future Research Directions and Translational Perspectives for Ibazoleamide

Exploration of Novel Therapeutic Applications for Ibazoleamide

The structural motif of a thiazole (B1198619) ring is a cornerstone in a multitude of pharmacologically active agents, suggesting that this compound could possess a wide range of therapeutic activities. imp.kiev.uaimp.kiev.ua Future research should systematically screen this compound for various biological effects.

Anticancer Activity: Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells. imp.kiev.ua Research into this compound could explore its cytotoxic effects against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies, which correlate a molecule's structure with its biological activity, would be crucial in optimizing its anticancer potency. drugdesign.orgnih.govmdpi.comresearchgate.net

Antimicrobial Properties: The thiazole nucleus is a well-established pharmacophore in antimicrobial agents. imp.kiev.ua Investigating this compound's efficacy against a spectrum of pathogenic bacteria and fungi is a logical next step. Such studies could reveal its potential as a lead compound for developing new antibiotics or antifungals to combat drug-resistant infections.

Anti-inflammatory and Antidiabetic Potential: Certain thiazole derivatives have shown promise as anti-inflammatory and antidiabetic agents. imp.kiev.ua Future studies could assess this compound's ability to modulate inflammatory pathways or its potential as an antidiabetic compound, for instance, by examining its interaction with relevant biological targets through computational docking studies. researchgate.netajpsonline.com

Antiviral and Antiparasitic Applications: The chemical versatility of thiazoles extends to antiviral and antiparasitic activities. ontosight.aiimp.kiev.ua Screening this compound against various viruses and parasites could uncover novel therapeutic avenues for infectious diseases.

A summary of potential therapeutic applications for this compound based on the known activities of related thiazole compounds is presented below.

| Potential Therapeutic Application | Rationale based on Thiazole Derivatives | Key Research Focus |

| Anticancer | Known cytotoxic effects against various cancer cell lines. | Screening against cancer cell panels, SAR studies. |

| Antimicrobial | Established role as a core structure in antibacterial and antifungal drugs. | Efficacy testing against pathogenic microbes. |

| Anti-inflammatory | Demonstrated ability to modulate inflammatory responses. | Investigation of effects on inflammatory pathways. |

| Antidiabetic | Potential to interact with targets relevant to diabetes management. | In-silico and in-vitro screening for antidiabetic activity. |

| Antiviral/Antiparasitic | Broad-spectrum activity of the thiazole scaffold. | Screening against a range of viruses and parasites. |

Development of Advanced Delivery Systems for this compound

A significant hurdle in the clinical translation of many promising compounds is poor bioavailability, often due to low aqueous solubility. nih.gov The development of advanced delivery systems for this compound will be critical to enhancing its therapeutic efficacy.

Nanoparticle-Based Formulations: Encapsulating this compound within nanoparticles, such as solid lipid nanoparticles or polymeric nanoparticles, could improve its solubility and stability. imp.kiev.uananomedicine-rj.com These nanosystems can also be engineered for targeted delivery to specific tissues or cells, thereby increasing the drug's concentration at the site of action and reducing potential side effects. nanomedicine-rj.com

Solubilization Techniques: For compounds with poor water solubility, techniques such as the formation of inclusion complexes with cyclodextrins can be explored. nih.gov The use of cosolvents and surfactants in formulation development can also significantly enhance the solubility of drugs like this compound, making them suitable for various administration routes. nih.gov

Novel Drug Delivery Routes: Investigating alternative administration routes, such as intranasal delivery for potential neurological applications or transdermal delivery for localized conditions, could open up new therapeutic possibilities for this compound. nih.govboracdmo.com

The table below outlines potential advanced delivery strategies for this compound.

| Delivery System/Strategy | Potential Advantage for this compound | Key Development Focus |

| Polymeric Nanoparticles | Improved solubility, controlled release, targeted delivery. | Formulation optimization, in-vitro release studies. |

| Solid Lipid Nanoparticles | Enhanced bioavailability, biocompatibility. | Particle size and stability analysis. |

| Cyclodextrin Complexes | Increased aqueous solubility and stability. | Characterization of complex formation. |

| Self-Microemulsifying Systems | Improved dissolution and oral absorption. | Formulation and in-vivo pharmacokinetic studies. nih.gov |

Collaborative Research Opportunities and Interdisciplinary Synergy

The journey of a chemical compound from the laboratory to the clinic is an inherently interdisciplinary endeavor. Realizing the full potential of this compound will necessitate collaboration among experts from various scientific fields.

Medicinal Chemistry and Pharmacology: Synthetic chemists can work on creating derivatives of this compound to establish structure-activity relationships, while pharmacologists can conduct in-vitro and in-vivo studies to evaluate their biological activity and mechanism of action. nih.govresearchgate.net

Materials Science and Pharmaceutical Technology: The development of advanced delivery systems for this compound will require the expertise of materials scientists and pharmaceutical technologists to design and fabricate novel formulations with optimal drug release profiles and targeting capabilities. rsc.orgrsc.orgscientificarchives.com

Computational Chemistry and Biology: Computational scientists can employ molecular modeling and simulation techniques to predict the binding of this compound to biological targets, guiding the design of more potent and selective derivatives. lew.rorsc.orgimist.ma

Methodological Advancements in this compound Research

Leveraging state-of-the-art methodologies will be crucial for accelerating the research and development of this compound.

Advanced Synthesis and Characterization: Employing modern synthetic methodologies, including green chemistry approaches and the use of recyclable catalysts, can lead to more efficient and environmentally friendly synthesis of this compound and its derivatives. mdpi.com Thorough characterization using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry is essential to confirm the structure and purity of the synthesized compounds. ontosight.aiscielo.brderpharmachemica.com

High-Throughput Screening: Utilizing high-throughput screening platforms can enable the rapid evaluation of this compound and a library of its derivatives for various biological activities, significantly speeding up the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust QSAR models can provide valuable insights into the structural features of this compound that are critical for its biological activity. taylorfrancis.com This knowledge can then be used to rationally design new analogs with improved therapeutic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.